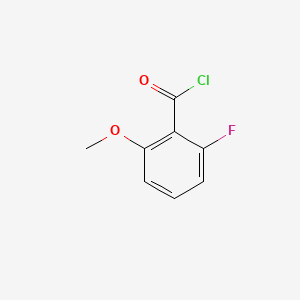

2-Fluoro-6-methoxybenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-6-4-2-3-5(10)7(6)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKSOYWTHKNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381380 | |

| Record name | 2-fluoro-6-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500912-12-9 | |

| Record name | 2-fluoro-6-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aryl Acyl Chlorides in Synthetic Strategies

Aryl acyl chlorides, also known as aroyl chlorides, are a class of organic compounds that serve as pivotal intermediates in a wide array of synthetic transformations. numberanalytics.comfiveable.me Their general structure consists of an aromatic ring bonded to a carbonyl group, which is in turn attached to a chlorine atom. numberanalytics.com This arrangement makes them highly reactive acylating agents, a property that is central to their importance in organic synthesis. fiveable.mesigmaaldrich.com

The high reactivity of aryl acyl chlorides stems from the electronic nature of the acyl chloride group. The carbonyl carbon is rendered highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. numberanalytics.com This pronounced electrophilicity makes them susceptible to attack by a variety of nucleophiles, leading to nucleophilic acyl substitution reactions. pearson.com This reactivity allows for the efficient formation of new carbon-heteroatom and carbon-carbon bonds. numberanalytics.com

One of the most prominent applications of aryl acyl chlorides is in Friedel-Crafts acylation reactions, where they are used to introduce an acyl group onto another aromatic ring in the presence of a Lewis acid catalyst. numberanalytics.comchemguide.co.uk This reaction is a cornerstone of organic synthesis for creating aryl ketones, which are precursors to many other functional groups and molecular scaffolds. chemguide.co.uk

Furthermore, aryl acyl chlorides are versatile precursors for the synthesis of a range of other carboxylic acid derivatives. They readily react with:

Water (hydrolysis) to form carboxylic acids. libretexts.orgsavemyexams.com

Alcohols (alcoholysis) to produce esters, a reaction often preferred over Fischer esterification due to its higher reactivity and irreversibility. libretexts.orgsavemyexams.com

Ammonia and amines (aminolysis) to yield amides. libretexts.orgpearson.com

Carboxylate salts to form acid anhydrides. libretexts.orgwikipedia.org

This versatility makes aryl acyl chlorides indispensable tools for chemists in the pharmaceutical, agrochemical, and materials science industries. numberanalytics.comgoogle.com

Unique Electrophilic and Steric Attributes of 2 Fluoro 6 Methoxybenzoyl Chloride

The reactivity of an aryl acyl chloride is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of 2-Fluoro-6-methoxybenzoyl chloride, the presence of both a fluorine and a methoxy (B1213986) group in the ortho positions to the acyl chloride functionality introduces a unique combination of electronic and steric effects.

The electrophilicity of the carbonyl carbon in this compound is modulated by the interplay of the inductive and resonance effects of the fluoro and methoxy substituents.

Fluorine , being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which would be expected to increase the electrophilicity of the carbonyl carbon.

The methoxy group also has an electron-withdrawing inductive effect (-I), albeit weaker than fluorine. However, it possesses a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom, which can delocalize into the aromatic ring. stackexchange.com

Sterically, the presence of two substituents in the ortho positions creates significant steric hindrance around the reactive acyl chloride group. This steric bulk can influence the rate and regioselectivity of its reactions with nucleophiles. For instance, reactions with sterically demanding nucleophiles might be slower compared to less hindered benzoyl chlorides. This steric hindrance can also influence the conformational preferences of the molecule, potentially affecting the orientation of the acyl chloride group relative to the plane of the aromatic ring. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 6 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The core reactivity of 2-fluoro-6-methoxybenzoyl chloride is centered on nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the chloride leaving group. masterorganicchemistry.comlibretexts.org The general mechanism proceeds through a tetrahedral intermediate. libretexts.org The presence of both a fluorine atom and a methoxy (B1213986) group on the benzene (B151609) ring introduces competing electronic effects that modulate the reactivity of the acyl chloride.

Reactivity with Alcohols and Phenols: Esterification Mechanisms

This compound readily reacts with alcohols and phenols to form the corresponding esters. This transformation, a type of acylation, is fundamental in organic synthesis. The reaction typically proceeds via a nucleophilic acyl substitution mechanism where the alcohol or phenol (B47542) acts as the nucleophile. libretexts.org

The mechanism involves the attack of the hydroxyl group of the alcohol or phenol on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed. pressbooks.pub

An established method for esterification that is relevant here is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.orgmasterorganicchemistry.com However, the use of a more reactive acyl chloride like this compound circumvents the need for an acid catalyst and generally proceeds under milder conditions. Another relevant, though more complex, method is the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) that then reacts with an alcohol. organic-chemistry.org This highlights the utility of sterically hindered and electronically modified benzoyl chlorides in controlling reactivity.

Reactivity with Amines: Amide Bond Formation Mechanisms

The reaction of this compound with primary and secondary amines is a robust and efficient method for the formation of N-substituted amides. This reaction is a cornerstone of peptide synthesis and the creation of many pharmaceuticals and advanced materials. nih.gov The mechanism is a nucleophilic acyl substitution, where the nitrogen atom of the amine acts as a potent nucleophile, attacking the carbonyl carbon. libretexts.orgkhanacademy.org

The process begins with the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This is followed by the elimination of the chloride ion. Since the amine is basic, a second equivalent of the amine is typically required to neutralize the HCl produced, forming an ammonium (B1175870) salt. chemguide.co.uk

Table 1: Amide Synthesis from 2-Fluorobenzoyl Chloride Note: This table shows data for the closely related 2-fluorobenzoyl chloride as a proxy for the reactivity of the title compound.

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Aniline (B41778) | N-phenyl-2-fluorobenzamide | >70% hud.ac.uk |

| Benzylamine | N-benzyl-2-fluorobenzamide | >70% hud.ac.uk |

Kinetic studies of acyl transfer reactions provide insight into the reaction mechanism and the factors that influence the rate. For the reaction of benzoyl chlorides, the rate is typically first-order with respect to the acyl chloride and first-order with respect to the nucleophile. Kinetic investigations of the hydrolysis of similar compounds, such as benzoyl cyanide, have shown that the reaction rate is highly dependent on pH and susceptible to general base catalysis. rsc.org

In the acylation of amines with this compound, the rate of reaction is expected to be significantly faster than with alcohols due to the higher nucleophilicity of amines. The rate-determining step is generally the initial nucleophilic attack on the carbonyl carbon. The presence of substituents on the benzoyl chloride ring has a measurable effect on the reaction kinetics. Electron-withdrawing groups, like the fluoro substituent, are known to increase the rate of acylation by enhancing the electrophilicity of the carbonyl carbon. rsc.org

The reactivity of this compound is a balance of steric and electronic effects:

Electronic Effects: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I), which makes the carbonyl carbon more positive and thus more reactive toward nucleophiles. The methoxy group at the C6 position exhibits an electron-withdrawing inductive effect (-I) but also a strong electron-donating resonance effect (+R). The net electronic influence on the carbonyl carbon's electrophilicity is a combination of these competing effects. The electron-withdrawing character of the acyl chloride group itself also significantly polarizes the carbonyl bond. pressbooks.pub

Steric Factors: The presence of two substituents in the ortho positions (fluoro and methoxy groups) relative to the acyl chloride function creates significant steric hindrance. This hindrance can impede the approach of the nucleophile to the carbonyl carbon. For very bulky nucleophiles, this steric clash can lead to a significant decrease in the reaction rate compared to a less substituted acyl chloride like benzoyl chloride. pressbooks.pub This effect is particularly noted in esterification reactions involving bulky alcohols. pressbooks.pub

Reactions with Thiols and Other Heteroatom Nucleophiles

Thiols (R-SH) are sulfur analogs of alcohols and are known to be excellent nucleophiles, often more so than their oxygen counterparts. chemistrysteps.comlibretexts.org this compound reacts with thiols in the presence of a base to form thioesters (R-CO-SR'). The mechanism is analogous to that of esterification and amidation, involving a nucleophilic attack by the sulfur atom on the carbonyl carbon, followed by the elimination of chloride.

The high nucleophilicity of the thiolate anion (RS⁻), which is easily formed in the presence of a base, makes this reaction particularly efficient. chemistrysteps.com Studies on similar compounds, such as 2-(chloroseleno)benzoyl chloride, have shown that they react readily with various N, O, and S nucleophiles. In molecules containing multiple nucleophilic sites, such as aminothiols, the primary amino group is often the most reactive site for both acylation and selenenylation. researchgate.net This suggests that in competitive reactions, amines would likely react preferentially over thiols with this compound.

Organometallic Cross-Coupling Reactions (Potential Reactivity)

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific applications of this compound in these reactions are not reported, its structure suggests potential reactivity.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. While acyl chlorides are not the standard substrates for this reaction, variations exist. For instance, the acylative Suzuki-Miyaura cross-coupling reaction allows for the synthesis of ketones from acyl chlorides and arylboronic acids. This suggests that this compound could potentially be coupled with various organoboron reagents to form unsymmetrical ketones. The success of such a reaction would depend on the development of a suitable palladium catalyst system that is compatible with the acyl chloride functionality.

The Stille reaction couples an organotin compound with an organic electrophile, also typically catalyzed by palladium. Similar to the Suzuki-Miyaura reaction, a carbonylative version of the Stille coupling exists, which can utilize acyl chlorides to produce ketones. Research has shown that phosphine-borane gold(I) complexes can catalyze the Stille coupling of acyl chlorides with aryl stannanes, demonstrating chemoselectivity for the acyl chloride over other functional groups. sigmaaldrich.com This indicates a potential pathway for the application of this compound in Stille-type reactions.

Grignard reagents (organomagnesium halides) are strong nucleophiles that readily react with acyl chlorides. nih.govbldpharm.com The reaction of this compound with a Grignard reagent would be expected to proceed via nucleophilic acyl substitution. The initial addition of the Grignard reagent to the carbonyl carbon would form a tetrahedral intermediate, which would then collapse to eliminate the chloride ion, yielding a ketone. bldpharm.com However, because the resulting ketone is also reactive towards Grignard reagents, a second equivalent of the Grignard reagent can add to the ketone, ultimately forming a tertiary alcohol after an aqueous workup. bldpharm.com Controlling the reaction to isolate the ketone can be challenging.

Photochemical and Thermochemical Transformations

There is no available information in the scientific literature regarding the specific photochemical or thermochemical transformations of this compound. In general, benzoyl chlorides can undergo photochemically induced reactions, but the specific outcomes are highly dependent on the substitution pattern and the reaction conditions. Similarly, thermochemical studies would be required to determine its stability and decomposition pathways at elevated temperatures.

Photoinduced Rotamerization and Dissociation Pathways (Analogous to o-fluorobenzoyl chloride)

While specific studies on this compound are not prevalent, its photochemical behavior can be understood by analogy to o-fluorobenzoyl chloride. researchgate.net When subjected to UV irradiation in a cryogenic matrix, o-fluorobenzoyl chloride exhibits distinct photochemical reactions, including rotational isomerization and dissociation. researchgate.net

It undergoes a photoinduced rotational isomerization, converting from the lower-energy anti-conformer to the gauche-conformer. researchgate.net Alongside this isomerization, dissociation occurs through several pathways. The primary dissociation involves the cleavage of the carbon-chlorine bond to form an o-fluorobenzoyl radical and a chlorine atom. This radical can further decarbonylate to produce chlorofluorobenzene isomers and carbon monoxide. researchgate.net

By analogy, this compound is expected to follow similar pathways upon UV irradiation. The presence of the methoxy group may influence the relative energies of the conformers and the quantum yields of the dissociation pathways, but the fundamental processes are anticipated to be the same.

Table 1: Anticipated Photoinduced Pathways for this compound

| Process | Description | Anticipated Products | Analogous Observation |

|---|---|---|---|

| Rotamerization | UV light induces rotation around the C-C bond connecting the carbonyl group to the benzene ring. | Conformational isomers (e.g., syn and anti rotamers with respect to the methoxy group). | Confirmed for o-fluorobenzoyl chloride via IR spectroscopy in an Ar matrix. researchgate.net |

| Dissociation | Cleavage of the C-Cl bond upon absorption of UV photons. | 2-Fluoro-6-methoxybenzoyl radical, Chlorine radical. | Formation of o-fluorobenzoyl radical from o-fluorobenzoyl chloride. researchgate.net |

| Decarbonylation | Subsequent loss of carbon monoxide from the benzoyl radical intermediate. | 1-Chloro-2-fluoro-3-methoxybenzene, Carbon monoxide. | Observed formation of chlorofluorobenzenes and CO from o-fluorobenzoyl chloride. researchgate.net |

Formation of Ketene (B1206846) Intermediates and Subsequent Reactions

A significant reaction pathway for acyl chlorides with an α-hydrogen, such as this compound, involves the formation of highly reactive ketene intermediates. This transformation is typically achieved through dehydrohalogenation using a non-nucleophilic tertiary amine base. nih.gov The base abstracts a proton from the carbon adjacent to the carbonyl group, leading to the elimination of HCl and the formation of the corresponding ketene.

Once formed, the ketene is a powerful electrophile and readily participates in a variety of reactions, most notably cycloadditions and nucleophilic additions. nih.gov Its reactivity is a cornerstone of synthetic organic chemistry, allowing for the construction of diverse molecular architectures. nih.gov Due to their high reactivity, these monosubstituted ketenes are generally prepared in situ for immediate use. nih.gov

Table 2: Reactions of the Ketene Intermediate

| Reaction Type | Reagent/Conditions | Product Type | Description |

|---|---|---|---|

| Nucleophilic Addition | Alcohols (R-OH) | Ester | The alcohol attacks the electrophilic carbonyl carbon of the ketene to form an ester derivative. nih.gov |

| Nucleophilic Addition | Amines (R-NH2) | Amide | The amine attacks the ketene to yield an amide. nih.gov |

| [2+2] Cycloaddition | Imines | β-Lactam | A classic Staudinger synthesis reaction where the ketene adds across the C=N bond of an imine. nih.gov |

| [2+2] Cycloaddition | Alkenes | Cyclobutanone (B123998) | The ketene reacts with an olefin to form a four-membered cyclobutanone ring. |

| Dimerization | Self-reaction | β-Lactone or cyclobutanedione | Ketenes can dimerize, with the specific product depending on the ketene's substituents and reaction conditions. |

Hydrolysis and Stability Studies

The stability of this compound is largely determined by its susceptibility to hydrolysis, a common reaction for acyl chlorides.

Reaction Kinetics and Products of Hydrolysis

In the presence of water, this compound readily hydrolyzes to form 2-fluoro-6-methoxybenzoic acid and hydrochloric acid. This reaction is typically rapid and exothermic.

The kinetics of the hydrolysis, especially under basic conditions (saponification), can be complex. Studies on analogous esters and isocoumarins reveal that the rate of hydrolysis is often dependent on the concentration of hydroxide (B78521) ions. researchgate.net The reaction mechanism likely proceeds through the formation of a tetrahedral intermediate, where a water molecule or hydroxide ion attacks the electrophilic carbonyl carbon. The rate law for such reactions can sometimes show a second-order dependence on the hydroxide concentration, suggesting the involvement of both monoanionic and dianionic tetrahedral intermediates during the reaction course. researchgate.net

Table 3: Hydrolysis of this compound

| Reactants | Products | Conditions |

|---|---|---|

| This compound, Water | 2-Fluoro-6-methoxybenzoic acid, Hydrochloric acid | Neutral or acidic aqueous solution |

Environmental Fate and Degradation Pathways

The environmental fate of this compound is primarily dictated by its rapid hydrolysis. Upon release into the environment, it will quickly convert to 2-fluoro-6-methoxybenzoic acid. Therefore, the long-term environmental persistence and degradation pathways are those of the resulting carboxylic acid.

The degradation of halogenated aromatic acids in the environment often occurs through microbial action. nih.gov Acinetobacter species, for instance, have been shown to degrade chlorinated and nitrated benzoic acids. nih.gov The degradation pathway for 2-fluoro-6-methoxybenzoic acid would likely initiate with an oxidative dehalogenation or demethylation catalyzed by microbial mono- or dioxygenases. This would be followed by hydroxylation of the aromatic ring, leading to intermediates like catechols, which can then undergo ring cleavage. nih.gov The ultimate products would be simple molecules that can enter central metabolic cycles, such as the TCA cycle. nih.gov

Under abiotic conditions, such as in high-temperature liquid water, fluorinated aromatic compounds can also undergo hydrolysis and decarboxylation, suggesting a potential thermal degradation pathway in certain industrial or environmental settings. researchgate.net

Table 4: Potential Environmental Degradation Pathways

| Step | Process | Description |

|---|---|---|

| 1. Initial Hydrolysis | Abiotic Hydrolysis | Rapid reaction with water to form 2-fluoro-6-methoxybenzoic acid. |

| 2. Microbial Attack | Oxidative Dehalogenation/Demethylation | Microbial enzymes remove the fluorine or methoxy group, typically replacing it with a hydroxyl group. nih.gov |

| 3. Ring Hydroxylation | Dioxygenase Activity | Further hydroxylation of the benzene ring to form catechol-like intermediates. nih.gov |

| 4. Ring Cleavage | Dioxygenase Activity | The aromatic ring is opened by enzymes like catechol-1,2-dioxygenase. nih.gov |

| 5. Mineralization | Central Metabolism | The resulting aliphatic acids are metabolized to CO2, water, and biomass via pathways like the TCA cycle. nih.gov |

Advanced Spectroscopic and Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of "2-Fluoro-6-methoxybenzoyl chloride" reveals the disposition of hydrogen atoms on the aromatic ring and the methoxy (B1213986) substituent. The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The methoxy group will present as a singlet. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, methoxy, and benzoyl chloride groups.

Expected ¹H NMR Data:

The proton ortho to the methoxy group and meta to the fluorine is expected to be the most shielded.

The proton para to the fluorine will be influenced by both the fluorine and the methoxy group.

The proton ortho to the fluorine and meta to the methoxy group will be the most deshielded of the aromatic protons.

The methoxy protons, being attached to an oxygen atom, will appear as a distinct singlet, typically in the range of 3.8-4.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-H), J(H-F) |

| H4 | 7.4 - 7.6 | Triplet of doublets (td) | J(H-H), J(H-F) |

| H5 | 6.9 - 7.1 | Doublet of doublets (dd) | J(H-H), J(H-F) |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

Note: The predicted values are based on the analysis of similar structures and are subject to solvent and concentration effects.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give rise to a separate signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the benzoyl chloride is characteristically found far downfield. The carbon atom directly bonded to the fluorine will show a large coupling constant (¹J C-F).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 160 - 165 |

| C-F | 158 - 162 (d, ¹J C-F ≈ 250 Hz) |

| C-OCH₃ | 155 - 159 |

| C-COCl | 115 - 120 (d, ²J C-F) |

| Aromatic CH | 110 - 135 |

| Aromatic CH | 100 - 110 (d, ²J C-F) |

| Aromatic CH | 95 - 105 |

| -OCH₃ | 55 - 60 |

Note: 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. huji.ac.il "this compound" will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of an aryl fluoride. ucsb.edualfa-chemistry.com The signal may appear as a multiplet due to coupling with the ortho-protons on the aromatic ring.

Expected ¹⁹F NMR Data:

The chemical shift for an aryl fluoride is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃.

The multiplicity will be a result of coupling to H3 and H5, likely appearing as a triplet of doublets or a more complex multiplet.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule. researchgate.netscience.govemerypharma.comgithub.io

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comprinceton.edu In "this compound," COSY would show cross-peaks between adjacent aromatic protons (H3-H4, H4-H5), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comprinceton.edu For example, the proton signal for H3 would show a cross-peak with the carbon signal for C3. This is invaluable for assigning the carbons in the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

The FT-IR spectrum of "this compound" would display several key absorption bands:

C=O Stretch: A strong and sharp absorption band characteristic of the carbonyl group in an acyl chloride is expected in the region of 1750-1815 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong absorption band, typically in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-F Stretch: A strong absorption due to the carbon-fluorine bond is expected in the 1000-1400 cm⁻¹ range. instanano.com

Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon double bonds in the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretches: These absorptions are generally observed above 3000 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Acyl Chloride | C=O Stretch | 1750 - 1815 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aryl Ether | Asymmetric C-O-C Stretch | 1250 - 1300 | Strong |

| Aryl Fluoride | C-F Stretch | 1000 - 1400 | Strong |

| Aryl Ether | Symmetric C-O-C Stretch | 1000 - 1075 | Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for the analysis of "this compound", providing critical information on its molecular weight, elemental composition, and purity.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. The molecular formula of "this compound" is C₈H₆ClFO₂ synquestlabs.com. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), chlorine (³⁵Cl = 34.968853 u), fluorine (¹⁹F = 18.998403 u), and oxygen (¹⁶O = 15.994915 u), the theoretical monoisotopic mass of "this compound" can be calculated.

This exact mass measurement is a crucial step in the definitive identification of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Element | Isotope | Exact Mass (u) | Count | Total Mass (u) |

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 6 | 6.046950 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total | 188.004036 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of "this compound" and identifying any volatile impurities. The compound's volatility allows it to be readily analyzed by GC. In this method, the sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected.

This technique is particularly useful for detecting starting materials, by-products from the synthesis, or degradation products. For instance, the presence of the starting material, 2-fluoro-6-methoxybenzoic acid, could be identified. The retention time of "this compound" and its mass spectrum serve as unique identifiers. The mass spectrum would typically show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the chlorine atom or the carbonyl group, which aids in structural confirmation. The limit of quantification for related benzoyl chlorides using GC-MS can be in the low µg range per sample analytice.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for monitoring the progress of reactions involving "this compound" and for analyzing the complex mixtures that result from its use in synthesis analytice.comacs.org. Due to its reactive nature, "this compound" is often used to introduce the 2-fluoro-6-methoxybenzoyl group into other molecules, leading to the formation of amides, esters, and other derivatives.

LC-MS is particularly well-suited for analyzing these reaction mixtures, as many of the products may not be sufficiently volatile or thermally stable for GC-MS. The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component as it elutes. This allows for the identification of reactants, products, and by-products in a single analysis. For example, in the synthesis of novel compounds, LC-MS can confirm the formation of the desired product by detecting its molecular ion peak (e.g., [M+H]⁺) analytice.comacs.org.

The use of high-purity solvents and reagents is crucial in LC-MS to avoid the formation of adducts and to minimize background noise, ensuring high sensitivity and accurate results lcms.czlcms.cz.

X-ray Crystallography of Derivatives and Co-crystals

While obtaining a single crystal of the reactive "this compound" itself can be challenging, X-ray crystallography of its stable derivatives, such as amides, provides invaluable information about the solid-state structure and conformation.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative of "this compound", it is possible to determine bond lengths, bond angles, and torsional angles with high precision.

Analysis of Intermolecular Interactions and Crystal Packing

The primary intermolecular forces expected to influence the crystal packing of this compound include:

Dipole-Dipole Interactions: The molecule possesses several polar functional groups, including the carbonyl group (C=O), the carbon-chlorine bond (C-Cl), the carbon-fluorine bond (C-F), and the methoxy group (C-O-C). The resulting molecular dipole moment will lead to significant dipole-dipole interactions, where molecules align to maximize the attraction between regions of opposite partial charge.

Halogen Bonding: The chlorine atom of the benzoyl chloride moiety can act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen of a carbonyl or methoxy group on an adjacent molecule.

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methyl C-H groups as donors and the oxygen or fluorine atoms as acceptors are also likely to play a role in stabilizing the crystal structure.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group can influence the quadrupole moment of the aromatic ring, affecting the geometry of these stacking interactions. soton.ac.uk

Studies on related fluorinated benzoyl chlorides have revealed that the interplay of these various interactions leads to complex and diverse packing motifs. researchgate.net The conformation of the methoxy group relative to the benzene ring is also a critical factor. In many fluoromethoxy-substituted aromatic compounds, the methoxy group adopts a conformation that is out of the plane of the aromatic ring to minimize steric hindrance, which in turn affects the intermolecular packing. researchgate.net The final crystal structure of this compound will therefore be a delicate balance of these competing intermolecular forces, resulting in a unique three-dimensional architecture.

Other Analytical and Chromatographic Methods

Beyond spectroscopic analysis, chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. However, the high reactivity of acyl chlorides like this compound, particularly their susceptibility to hydrolysis by water, presents a significant challenge for direct analysis using standard reversed-phase HPLC methods, which typically employ aqueous mobile phases. americanpharmaceuticalreview.com

To overcome this limitation, a common strategy is the derivatization of the acyl chloride into a more stable compound prior to HPLC analysis. nih.gov This involves reacting the this compound with a suitable reagent to form a less reactive derivative that is amenable to HPLC analysis.

Derivatization Strategy:

A widely used approach is the conversion of the acyl chloride to its corresponding methyl ester by reaction with anhydrous methanol. researchgate.net This reaction is typically rapid and quantitative. The resulting ester is significantly more stable and can be readily analyzed by reversed-phase HPLC.

Illustrative HPLC Method for the Methyl Ester Derivative:

The following table outlines a hypothetical but representative HPLC method for the analysis of the methyl 2-fluoro-6-methoxybenzoate derivative.

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Data Table of Expected Retention Times:

| Compound | Retention Time (min) |

| 2-Fluoro-6-methoxybenzoic acid (hydrolysis product) | 5.2 |

| Methyl 2-fluoro-6-methoxybenzoate | 9.8 |

| Unreacted Starting Material (if applicable) | Varies |

By monitoring the disappearance of starting materials and the appearance of the desired product derivative, HPLC can be effectively used to track the progress of reactions involving this compound. Furthermore, the quantification of the peak corresponding to the derivative allows for the accurate assessment of the purity of the final product.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for the qualitative monitoring of chemical reactions. wikipedia.orglibretexts.org It is particularly well-suited for tracking the conversion of reactants to products during the synthesis of this compound. medcraveonline.com

TLC Procedure:

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. The plate is then placed in a sealed container (a developing chamber) with a shallow layer of a suitable solvent or solvent mixture (the mobile phase). The mobile phase travels up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. wikipedia.org

Selection of Mobile Phase and Visualization:

The choice of the mobile phase is critical for achieving good separation. For compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase can be adjusted to optimize the separation.

Since this compound and its related reaction components are often colorless, visualization of the separated spots on the TLC plate is necessary. A common non-destructive method is to use TLC plates that contain a fluorescent indicator. When the plate is viewed under ultraviolet (UV) light (typically at 254 nm), compounds that absorb UV light will appear as dark spots against a fluorescent green background. libretexts.org

Illustrative TLC Data for a Synthesis Reaction:

The following table provides an example of how TLC can be used to monitor the progress of a reaction where a starting material is converted to this compound.

| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Observation |

| Starting Material | 0.25 | Spot diminishes over time |

| This compound | 0.60 | Spot appears and intensifies |

The retention factor (Rf) is a measure of the distance traveled by a compound relative to the distance traveled by the solvent front. By comparing the Rf values of the spots in the reaction mixture to those of the starting material and the expected product, a chemist can quickly assess the progress of the reaction and determine when it has reached completion. libretexts.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular characteristics with a good balance between accuracy and computational cost. For 2-Fluoro-6-methoxybenzoyl chloride, DFT calculations are instrumental in elucidating its electronic structure, spectroscopic features, and conformational landscape.

DFT calculations provide a detailed picture of the electronic environment of this compound. The distribution of electrons within the molecule, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the electrostatic potential are key descriptors of its reactivity.

The HOMO and LUMO are particularly significant. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Theoretical studies on similar aromatic compounds have demonstrated that substituents significantly influence the electronic structure. In this compound, the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group have opposing effects on the benzene (B151609) ring's electron density. DFT calculations can precisely quantify these effects, revealing the areas of the molecule that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other reagents.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value (Illustrative) |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.1 D |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

DFT calculations are a powerful tool for predicting vibrational spectra (Infrared and Raman), which can aid in the assignment of experimentally observed spectral bands. nih.gov By computing the harmonic vibrational frequencies, researchers can correlate calculated frequencies with experimental ones, leading to a more accurate interpretation of the molecule's vibrational modes. nih.gov

For this compound, DFT can predict the characteristic stretching frequencies of the carbonyl (C=O) group in the benzoyl chloride moiety, the C-F bond, and the C-O bonds of the methoxy group. These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors in the theoretical model, typically show good agreement with experimental data. documentsdelivered.com This computational support is invaluable for distinguishing between different isomers or conformers, as their vibrational spectra would exhibit subtle but measurable differences.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (Hypothetical) |

| C=O Stretch | 1750 | 1755 |

| C-F Stretch | 1230 | 1235 |

| Asymmetric C-O-C Stretch | 1260 | 1265 |

| Symmetric C-O-C Stretch | 1040 | 1045 |

Note: The values in this table are for illustrative purposes to demonstrate the application of DFT in spectroscopic analysis.

While tautomerism is less common in benzoyl chlorides compared to other classes of organic compounds, DFT can be used to investigate the relative stabilities of any potential tautomeric forms. More relevant to this compound is conformational analysis. The molecule possesses rotational freedom around the C-C bond connecting the benzoyl group to the ring and the C-O bond of the methoxy group.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes and interactions with the surrounding environment, such as a solvent.

MD simulations can provide a more realistic picture of the conformational flexibility of this compound than static DFT calculations. By simulating the molecule's motion over nanoseconds or even microseconds, researchers can observe transitions between different conformational states and determine the free energy landscape governing these changes. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or to interact with other molecules in solution. The flexibility of the methoxy group and the benzoyl chloride moiety can be quantified by analyzing the trajectories generated during the MD simulation.

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. MD simulations are an excellent tool for studying these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation box, it is possible to model the specific interactions between the solute (this compound) and the solvent.

For example, in a polar protic solvent like water or ethanol, hydrogen bonding between the solvent and the oxygen atoms of the methoxy and carbonyl groups can stabilize the ground state or transition state of a reaction. In aprotic polar solvents, dipole-dipole interactions will dominate. MD simulations can reveal the structure of the solvent shell around the molecule and quantify the strength of these interactions. This information is crucial for understanding solvolysis reactions of acyl chlorides, where the solvent acts as both the medium and a reactant. rsc.org The insights gained from such simulations can help in the selection of an appropriate solvent to optimize a synthetic procedure.

Reaction Mechanism Modeling

The modeling of reaction mechanisms for acyl chlorides, including this compound, is a cornerstone of computational organic chemistry. Such models are crucial for predicting reaction outcomes, understanding selectivity, and designing more efficient synthetic routes.

Acylation reactions, such as the Friedel-Crafts acylation, are fundamental transformations involving acyl chlorides. chemguide.co.uk The mechanism of these reactions, particularly the nature of the transition state, can be computationally elucidated. For a typical Friedel-Crafts acylation, the reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the aromatic ring. chemguide.co.ukscispace.com

Theoretical studies on related substituted benzoyl chlorides have shown that the transition state for the rate-determining step, often the formation of the sigma complex (or Wheland intermediate), can be precisely characterized. scispace.comacs.org For this compound, computational analysis would involve locating the transition state structure for the attack of an aromatic nucleophile. The geometry of this transition state, including bond lengths and angles, and its associated imaginary frequency are critical parameters obtained from these calculations. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group at the ortho positions would significantly influence the stability and geometry of this transition state.

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are a common choice for these analyses. researchgate.net The solvent effects, which are crucial in these polar reactions, can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

A hypothetical transition state analysis for the acylation of benzene with this compound would likely reveal the intricate balance between the inductive electron withdrawal of the fluorine and the resonance electron donation of the methoxy group, and how this impacts the activation energy of the reaction.

Computational chemistry allows for the mapping of the entire energetic landscape of a reaction, providing a detailed profile of reactants, intermediates, transition states, and products. For this compound, key synthetic transformations would include nucleophilic acyl substitution reactions, such as hydrolysis, alcoholysis, or amidation. libretexts.orglibretexts.org

Below is a hypothetical energetic profile for the methanolysis of this compound, which would be a subject of computational investigation.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + Methanol | 0.0 |

| Transition State 1 | [Tetrahedral intermediate formation TS] | Calculated Value |

| Intermediate | Tetrahedral Intermediate | Calculated Value |

| Transition State 2 | [Chloride elimination TS] | Calculated Value |

| Products | Methyl 2-fluoro-6-methoxybenzoate + HCl | Calculated Value |

Note: The values in the table are placeholders and would be determined through quantum chemical calculations.

The activation energy for the first step (formation of the tetrahedral intermediate) is often rate-limiting. The substituents on the benzoyl chloride play a crucial role; the electronegative fluorine atom would increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for nucleophilic attack. libretexts.org Conversely, the electron-donating methoxy group could have a counteracting effect. DFT calculations can quantify these competing effects to provide a comprehensive understanding of the reaction kinetics. mdpi.com

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)

Understanding the relationship between the molecular structure of a compound and its chemical reactivity or biological activity is a fundamental goal in chemistry. QSAR is a computational methodology used to establish mathematical models that correlate structural or property descriptors of a series of compounds with their observed activity. nih.govatlantis-press.com

For a series of substituted benzoyl chlorides, including this compound, a QSAR study could be developed to predict their reactivity in a specific reaction, for example, the rate of hydrolysis or the yield in a Friedel-Crafts acylation. The descriptors used in such a model would quantify the electronic and steric properties of the substituents.

Key molecular descriptors that would be relevant for a QSAR study of substituted benzoyl chlorides are presented in the table below.

| Descriptor Type | Descriptor Example | Property Represented |

| Electronic | Hammett constants (σ), Dipole Moment, HOMO/LUMO energies | Quantifies the electron-donating or electron-withdrawing nature of substituents and the electronic character of the molecule. |

| Steric | Taft steric parameters (Es), Molar Refractivity (MR) | Describes the size and shape of the substituents and their influence on reaction accessibility. |

| Lipophilic | Partition coefficient (logP) | Measures the hydrophobicity of the molecule, which can be important in reactions in biphasic or biological systems. |

A QSAR model for the reactivity of benzoyl chlorides might take the form of a linear equation, such as:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

where log(k) is the logarithm of the rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis. While no specific QSAR studies on this compound are publicly available, the principles of QSAR are widely applied to understand the reactivity of related compounds like benzyl (B1604629) chloride derivatives. nih.gov Such models are invaluable for predicting the reactivity of new, unsynthesized compounds and for guiding the design of molecules with desired chemical properties.

Applications in Organic Synthesis and Materials Science

Reagent for the Synthesis of Diverse Organic Compounds

2-Fluoro-6-methoxybenzoyl chloride serves as a key building block for introducing the 2-fluoro-6-methoxybenzoyl moiety into a wide array of organic molecules. This is primarily achieved through its reaction with various nucleophiles, leading to the formation of esters and amides, often within intricate molecular frameworks.

Introduction of the 2-Fluoro-6-methoxybenzoyl Moiety

The acyl chloride functional group in this compound is highly reactive towards nucleophiles such as alcohols, amines, and phenols. This reactivity allows for the straightforward incorporation of the 2-fluoro-6-methoxybenzoyl group, a structural motif that can impart desirable electronic and steric properties to the target molecule. The presence of the ortho-fluoro and ortho-methoxy substituents can influence the conformation and reactivity of the resulting benzoyl derivatives, making this reagent particularly useful in the strategic design of complex molecules.

Formation of Esters and Amides in Complex Architectures

The reaction of this compound with alcohols or phenols in the presence of a base affords the corresponding esters. Similarly, its reaction with primary or secondary amines yields amides. These reactions are fundamental in organic synthesis and are employed to create a vast range of compounds with applications in pharmaceuticals, agrochemicals, and materials science.

For instance, in the synthesis of novel therapeutic agents, the formation of an amide bond between this compound and a complex amine-containing scaffold can be a crucial step. The resulting amide may exhibit specific biological activities due to the unique combination of the introduced benzoyl moiety and the parent molecule.

| Reactant | Product Type | General Reaction Conditions |

| Alcohol (R-OH) | Ester | Base (e.g., pyridine (B92270), triethylamine), inert solvent |

| Phenol (B47542) (Ar-OH) | Ester | Base (e.g., pyridine, triethylamine), inert solvent |

| Primary Amine (R-NH2) | Amide | Base (e.g., pyridine, triethylamine), inert solvent |

| Secondary Amine (R2NH) | Amide | Base (e.g., pyridine, triethylamine), inert solvent |

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the construction of various heterocyclic systems.

Creation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a prominent class of compounds with a wide range of biological activities. This compound can be utilized in the synthesis of such heterocycles. For example, its reaction with ortho-substituted anilines can lead to the formation of benzoxazines or other related heterocyclic structures through a condensation reaction. The specific reaction pathway and the resulting heterocyclic system depend on the nature of the substituents on the aniline (B41778) ring and the reaction conditions employed.

A general strategy involves the initial formation of an amide, followed by an intramolecular cyclization reaction. The fluoro and methoxy (B1213986) groups on the benzoyl ring can influence the regioselectivity and efficiency of the cyclization step.

Synthesis of Oxygen-Containing Heterocycles

Similarly, this compound is a useful building block for the synthesis of oxygen-containing heterocycles. Reactions with substituted phenols or other oxygen-containing nucleophiles can initiate a sequence of reactions leading to the formation of chromones, xanthones, or other related oxygenated ring systems. These heterocycles are often found in natural products and exhibit a diverse range of pharmacological properties. The synthesis typically involves an initial acylation followed by a cyclization step, which can be promoted by acid or base catalysis.

Precursor for Advanced Fluorinated Aromatic Systems

The presence of a fluorine atom on the aromatic ring of this compound makes it a valuable precursor for the synthesis of more complex fluorinated aromatic systems. Fluorine-containing aromatic compounds are of significant interest due to their unique properties, including increased metabolic stability and altered electronic characteristics, which are highly desirable in drug discovery and materials science.

Synthesis of Fluorinated Aldehydes and Ketones

This compound serves as a valuable starting material for the synthesis of various fluorinated aldehydes and ketones. These compounds are important intermediates in the production of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. The conversion of the benzoyl chloride to these carbonyl compounds can be achieved through various established synthetic methodologies.

The synthesis of fluorinated ketones often involves the reaction of the acyl chloride with organometallic reagents. For instance, the reaction with organocuprates or through palladium-catalyzed cross-coupling reactions with organoboron or organotin reagents can yield the desired ketone. The presence of the ortho-fluoro and methoxy groups can influence the reactivity and selectivity of these transformations.

Similarly, the reduction of this compound can lead to the formation of the corresponding aldehyde. Careful selection of the reducing agent is crucial to prevent over-reduction to the alcohol. Reagents such as lithium tri-tert-butoxyaluminum hydride or catalytic hydrogenation under controlled conditions are often employed for this purpose. A patented method for preparing 2-chloro-6-fluorobenzaldehyde (B137617) involves the chlorination of 2-chloro-6-fluorotoluene (B1346809) followed by hydrolysis, showcasing a different route to a related substituted benzaldehyde. google.com

The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry. nih.gov The synthesis of α-fluoroketones, for example, can be achieved through various methods, including the direct fluorination of ketones using electrophilic fluorine sources like Selectfluor®. sapub.orgorganic-chemistry.org While not a direct application of this compound, this highlights the importance of fluorinated ketone motifs in organic synthesis.

Role in Constructing Fluorinated Scaffolds with Ortho-Substituents

The arrangement of substituents on the aromatic ring of this compound makes it an ideal precursor for constructing complex fluorinated molecular scaffolds with ortho-substituents. The fluorine and methoxy groups can direct further substitution reactions to specific positions on the ring, allowing for the controlled synthesis of polysubstituted aromatic compounds.

This controlled substitution is particularly valuable in the design of drug candidates and other biologically active molecules where the precise spatial arrangement of functional groups is critical for activity. The acyl chloride group can be readily converted into a wide range of other functionalities, such as amides, esters, and ketones, further expanding the diversity of accessible molecular architectures. The synthesis of fluorinated amino acids, for instance, has been achieved through methods involving chiral Ni(II) complexes, demonstrating the importance of building blocks for complex fluorinated molecules. beilstein-journals.org

Applications in Material Science (Potential)

Synthesis of Monomers for Specialty Polymers (e.g., fluoropolymers)

The unique electronic properties imparted by the fluorine atom make this compound a potential monomer or precursor for the synthesis of specialty polymers, particularly fluoropolymers. researchgate.net Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of applications, from high-performance coatings to advanced materials in the electronics industry. researchgate.net

The benzoyl chloride functionality can be utilized in polymerization reactions, such as polycondensation, to incorporate the fluorinated methoxy-substituted phenyl ring into a polymer backbone. The resulting polymers would be expected to exhibit a combination of properties derived from both the fluorinated aromatic unit and the polymer backbone. For example, Friedel–Crafts acylation reactions using fluorinated benzoyl chlorides have been used to prepare monomers for fluorinated poly(aryl ether)s. rushim.ru The synthesis of fluoropolymers often involves the polymerization of fluoroalkenes, and while this compound is not a fluoroalkene, its derivatives could potentially be used to create novel polymer structures. google.com20.210.105

Precursors for Organic Electronic Materials (e.g., OLEDs)

The field of organic electronics, including organic light-emitting diodes (OLEDs), relies on the development of new materials with tailored electronic properties. The introduction of fluorine atoms into organic molecules can significantly influence their electronic energy levels, charge transport characteristics, and device performance.

This compound can serve as a precursor for the synthesis of novel organic electronic materials. bldpharm.com The fluorinated and methoxy-substituted aromatic core can be incorporated into larger conjugated systems, which are the fundamental components of organic semiconductors. The electron-withdrawing nature of the fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting material, which can be advantageous for charge injection and transport in electronic devices. The development of new conjugated polymers from precursor polymers highlights the potential for creating materials with specific electronic properties for applications in organic electronics. nih.gov

Biological and Pharmaceutical Relevance of 2 Fluoro 6 Methoxybenzoyl Chloride Derivatives

Intermediate in Drug Discovery and Development

As a reactive acyl chloride, 2-fluoro-6-methoxybenzoyl chloride serves as a crucial building block for introducing the 2-fluoro-6-methoxybenzoyl moiety into larger, more complex molecules. This process of benzoylation is a cornerstone in the synthesis of numerous active pharmaceutical ingredients.

The acylation of various starting materials with substituted benzoyl chlorides is a fundamental strategy in the synthesis of pharmacologically active compounds. For instance, the acylation of 2-aminothiobenzamide or 2-methylaminothiobenzamide with substituted benzoyl chlorides is a key step in producing 2-benzoylaminothiobenzamides. nih.gov These intermediates can then undergo ring-closure reactions to form quinazoline-4-thiones, a class of compounds with known biological activities. nih.gov Similarly, the synthesis of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which have shown anti-proliferative activity, involves the use of chloroacetyl chloride, a related acyl chloride, to create chloroacetamide intermediates. nih.gov These examples highlight the utility of benzoyl chloride derivatives in constructing complex heterocyclic systems with therapeutic potential.

Fluoroquinolones represent a significant class of synthetic antibacterial agents. The introduction of a fluorine atom, typically at the 6-position of the quinolone ring, has been a critical advancement, leading to the development of second-generation fluoroquinolones with enhanced antibacterial spectra. The synthesis of these agents often involves the cyclization of a derivative of benzoyl chloride. Given the established importance of the fluorine substituent in this class of antibiotics, it is plausible that this compound could serve as a valuable precursor for the synthesis of novel fluoroquinolone analogues with potentially improved efficacy or modified activity spectra.

The complement component 5a receptor (C5aR) is implicated in various inflammatory diseases, making it an attractive therapeutic target. A notable example of a C5aR antagonist is avacopan (B605695). The synthesis of avacopan involves the benzoylation of a piperidine (B6355638) nitrogen with 2-fluoro-6-methylbenzoyl chloride, a close structural analogue of this compound. discoveroakwoodchemical.com This key step highlights the potential of using ortho-fluoro substituted benzoyl chlorides in the development of C5aR antagonists. By analogy, this compound could be employed to generate novel C5aR modulators, with the methoxy (B1213986) group potentially influencing the binding affinity and pharmacokinetic profile of the resulting compounds.

Synthesis of Enzyme Inhibitors and Modulators

Enzyme inhibition is a major strategy in the design of therapeutic agents. Derivatives of this compound have shown potential, by analogy with closely related compounds, in the synthesis of various enzyme inhibitors.

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in signaling pathways critical for cancer cell proliferation, such as the Wnt/β-catenin pathway. nih.govnih.gov The development of tankyrase inhibitors is a promising avenue for oncology therapeutics. symeres.com The synthesis of potent tankyrase inhibitors has been shown to involve the use of substituted benzoyl chlorides. For example, 2-arylquinazolin-4-ones, which act as tankyrase inhibitors, can be prepared through the acylation of anthranilamides with various benzoyl chlorides, followed by cyclization. nih.gov Additionally, some tankyrase inhibitors feature a benzoyl linker group. nih.gov Given these synthetic strategies, this compound represents a valuable starting material for creating novel tankyrase inhibitors with potentially enhanced potency or selectivity.

The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease, while α-glucosidase inhibitors are used in the management of type 2 diabetes. Substituted benzoyl chlorides are instrumental in the synthesis of compounds targeting both of these enzymes.

For instance, a series of 2-benzoylhydrazine-1-carboxamides have been designed and synthesized as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase. sigmaaldrich.com The synthesis of these compounds can start from substituted benzoyl chlorides. sigmaaldrich.com The inhibitory activity of these compounds is influenced by the substituents on the benzoyl ring. In one study, a compound with a 4-CF3 group showed potent inhibition, suggesting that electron-withdrawing groups can be beneficial for activity. nih.gov

In the context of α-glucosidase inhibition, various fluorinated compounds have been shown to be effective. The extent of fluorination has been observed to be directly related to the inhibitory activity. nih.gov A study on 6-chloro-2-methoxyacridine (B15215803) derivatives found that a derivative bearing a para-fluorine was the most potent α-glucosidase inhibitor in the series. researchgate.net Furthermore, a patent describes the use of p-fluoro benzoyl chloride in the synthesis of 3-O-esters of (-)-mesquitol, which exhibit α-glucosidase inhibitory activity. nih.gov These findings underscore the potential of using this compound to synthesize novel and potent inhibitors of both acetylcholinesterase and α-glucosidase.

Below is a table summarizing the inhibitory activities of some compounds synthesized from benzoyl chloride analogs.

| Compound Class | Target Enzyme | Key Structural Feature from Analog | IC₅₀ Values of Analogs | Reference |

| 2-Benzoylhydrazine-1-carboxamides | Acetylcholinesterase | 4-CF₃ benzoyl group | 44.08–100.08 µM | nih.gov |

| 6-Chloro-2-methoxyacridine derivatives | α-Glucosidase | para-Fluoro substitution | 98.0 ± 0.3 µM | researchgate.net |

| 2-Imino-1,3-thiazolines | α-Glucosidase | 3-Fluoro-benzoyl group | 1.47 ± 0.05 μM | nih.gov |

Anticancer Agent Development

The development of novel anticancer agents is a primary focus of modern medicinal chemistry. Researchers are investigating the use of this compound as a building block for creating new molecules with potential therapeutic properties.

Design of Novel Benzophenone (B1666685) Derivatives with Anticancer Activity

Benzophenones, a class of organic compounds, have demonstrated a range of biological activities, including anticancer properties. The synthesis of novel benzophenone derivatives is an active area of research for developing new cancer therapies. These compounds can be designed to interact with various biological targets within cancer cells.

While specific studies detailing the use of this compound in the synthesis of anticancer benzophenone derivatives are not extensively documented, the general synthetic approach to benzophenones often involves the Friedel-Crafts acylation reaction. This reaction uses a benzoyl chloride derivative to add a benzoyl group to an aromatic ring. Therefore, this compound is a potential starting material for creating a wide array of substituted benzophenone molecules for biological evaluation.

Modification of Biomolecules for Research Purposes

The precise modification of biomolecules such as proteins and nucleic acids is crucial for understanding their function and for developing new diagnostic and therapeutic tools. Chemical reagents are often used to label or alter these biological macromolecules.

Currently, there is limited available research that specifically describes the use of this compound for the modification of biomolecules for research purposes. Such applications would likely involve the reaction of the benzoyl chloride with nucleophilic groups present in biomolecules, such as the amine groups in proteins or the hydroxyl groups in polysaccharides.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry. These studies involve synthesizing a series of related compounds (analogs) and evaluating how changes in their chemical structure affect their biological activity and physicochemical properties. The insights gained from SAR and SPR studies guide the design of more potent and effective drug candidates.

For derivatives of this compound, SAR studies would involve creating a library of compounds where different parts of the molecule are systematically varied. For example, the methoxy group or the fluoro group could be moved to different positions on the benzene (B151609) ring, or the benzoyl chloride could be reacted with a variety of other molecules to create a diverse set of final compounds. These new compounds would then be tested for their biological activity, for instance, their ability to kill cancer cells.

While the broader field of medicinal chemistry has numerous examples of SAR studies on various molecular scaffolds, specific and detailed SAR or SPR studies on derivatives of this compound are not widely reported in the current body of scientific literature. The development of such studies would be a critical step in exploring the full therapeutic potential of this class of compounds.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Catalytic Reactions

The development of novel catalytic systems is paramount for the efficient and selective transformation of 2-Fluoro-6-methoxybenzoyl chloride into complex molecular architectures. Future research is likely to focus on several key areas:

Cross-Coupling Reactions: There is a growing interest in the use of transition-metal catalysts (e.g., palladium, nickel, copper) to facilitate cross-coupling reactions involving the carbon-chlorine bond of the acyl chloride. This would enable the direct introduction of various substituents, such as alkyl, aryl, and heteroaryl groups, to the carbonyl carbon, providing a direct route to a diverse range of ketones.

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective reduction of the acyl chloride to the corresponding chiral alcohol or for the enantioselective addition of nucleophiles would be a significant advancement. This would provide access to enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Heterocycle Synthesis: this compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. Research is anticipated to explore new catalytic methods, such as intramolecular cyclization reactions, to construct novel and complex heterocyclic scaffolds with potential biological activity. For instance, it can be used in the synthesis of fused heterocycles with multiple stereocenters through sequences like internal redox reaction/inverse electron-demand hetero-Diels–Alder reactions. rsc.org

| Reaction Type | Catalyst | Potential Products |

| Cross-Coupling | Palladium, Nickel, Copper | Aryl ketones, Alkyl ketones |

| Asymmetric Reduction | Chiral Ruthenium or Rhodium complexes | Chiral secondary alcohols |

| Heterocycle Synthesis | Lewis acids, Transition metals | Quinolines, Benzoxazines, etc. |

Exploration of Bio-Orthogonal and Bioconjugation Applications

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The unique reactivity of this compound makes it a potential candidate for the development of novel bio-orthogonal probes and for bioconjugation applications.

Future research will likely investigate:

Probe Development: The acyl chloride can be used as a reactive handle to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to biomolecules of interest. The fluorine and methoxy (B1213986) substituents can be used to fine-tune the reactivity and stability of the resulting probe. The development of bio-orthogonal probes often involves "click" chemistry, which are reactions that are highly specific and efficient under biological conditions. biosyn.com

Drug Delivery: The compound could be incorporated into drug delivery systems where the acyl chloride moiety is used to link the drug to a targeting molecule, such as an antibody or a peptide. This would allow for the targeted delivery of the drug to specific cells or tissues, reducing off-target effects.

Protein Modification: Researchers may explore the use of this compound to selectively modify specific amino acid residues in proteins, such as lysine (B10760008) or tyrosine. This could be used to study protein function, to create protein-drug conjugates, or to develop new protein-based therapeutics.

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound will likely focus on developing more sustainable synthetic routes.

Key areas of focus include:

Greener Chlorination Reagents: Traditional methods for the synthesis of acyl chlorides often use hazardous reagents like thionyl chloride or oxalyl chloride. researchgate.net Research into alternative, greener chlorinating agents, such as those derived from biomass or generated in situ, is a promising direction.